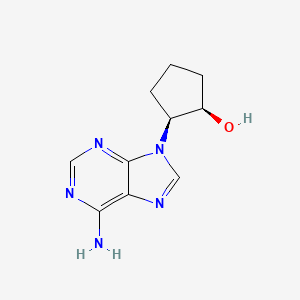

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

719-76-6 |

|---|---|

Molecular Formula |

C10H13N5O |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(1R,2S)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |

InChI Key |

MHPNWYKTHPYOJP-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Synthetic Strategies for Cis 2 6 Amino 9h Purin 9 Yl Cyclopentanol and Its Analogs

General Synthetic Approaches for Nucleoside Analogs

The synthesis of nucleoside analogs is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. These molecules mimic natural nucleosides but contain strategic modifications to the sugar moiety or the nucleobase to disrupt biological processes. bohrium.com Carbocyclic nucleosides, in which the furanose ring oxygen is replaced by a methylene (B1212753) (CH₂) group, are a prominent class of these analogs. This modification imparts increased chemical stability, notably resistance to enzymatic degradation by phosphorylases, as the hemiaminal linkage is absent. rsc.org

Two primary strategies dominate the synthesis of carbocyclic nucleosides: linear and convergent approaches.

Linear Synthesis: In this approach, the heterocyclic base is constructed stepwise onto a pre-existing, functionalized cyclopentylamine (B150401) scaffold. This method is often lengthy but can be advantageous for creating novel base analogs.

Convergent Synthesis: This more flexible and widely used strategy involves the coupling of a pre-synthesized, appropriately functionalized carbocyclic moiety with a pre-formed heterocyclic base. This approach allows for rapid diversification to generate a variety of nucleoside analogs. A common method for this coupling is the Mitsunobu reaction. nih.gov

The main synthetic challenge lies in the multi-step and often elaborate pathways required to introduce the necessary stereochemistry onto the cyclopentane (B165970) ring. sci-hub.se

Stereoselective Synthesis of Carbocyclic Nucleosides

Achieving the correct stereochemistry is paramount in the synthesis of carbocyclic nucleosides, as biological activity is highly dependent on the three-dimensional arrangement of the hydroxyl and nucleobase substituents on the cyclopentane ring. Various methodologies have been developed to control the stereochemical outcome of these syntheses. scilit.com

The chiral pool approach utilizes readily available, enantiopure natural products as starting materials to impart chirality to the final molecule. This strategy is efficient as it avoids the need for asymmetric synthesis or chiral resolution steps. Carbohydrates, such as D-glucose, are common starting materials for synthesizing carbocyclic nucleosides like (-)-Aristeromycin, a carbocyclic analog of adenosine (B11128). jst.go.jp

Another widely used chiral starting material is (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297) and its derivatives, which can be accessed through enzymatic resolution. For instance, an isopropylidene-protected cyclopentenone derived from the chiral pool serves as a key intermediate. A diastereoselective conjugate addition of a vinyl group, followed by further functionalization, establishes the core carbocyclic scaffold for various nucleoside analogs. rsc.org

| Starting Material | Key Transformation | Target Analog | Ref |

| D-Glucose | Michael-type addition to a nitro-cyclopentene | (-)-Aristeromycin | jst.go.jp |

| Isopropylidene protected cyclopentenone | Conjugate addition of a vinyl organocuprate | Fluorinated carbocyclic pyrimidines | rsc.org |

Ring-opening reactions of strained cyclic intermediates, particularly epoxides, are a powerful tool for introducing functional groups with defined stereochemistry. This methodology is frequently employed in the synthesis of carbocyclic nucleosides to install the hydroxyl and amino functionalities required for coupling with the nucleobase. urv.cat

The ring-opening of epoxides proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the carbon center undergoing nucleophilic attack. This stereospecificity is crucial for controlling the final configuration of the substituents on the cyclopentane ring. libretexts.org The reaction involves a backside attack by the nucleophile, leading to an anti-relationship between the incoming nucleophile and the newly formed hydroxyl group. For instance, the desymmetrization of a meso-epoxide derived from cyclopentene (B43876) using chiral lithium amides can produce enantiopure hydroxyaminocyclopentane, a key precursor for carbocyclic nucleosides. urv.cat This approach ensures that the relative stereochemistry of the vicinal amino and hydroxyl groups is precisely controlled.

When an asymmetrical epoxide is used, the regioselectivity of the ring-opening—the site of nucleophilic attack—is determined by the reaction conditions. d-nb.info

Under basic or neutral conditions (strong nucleophile): The nucleophile attacks the less sterically hindered carbon of the epoxide. This is a classic S(_N)2 reaction where steric factors dominate. chemistrysteps.comyoutube.com

Under acidic conditions (weak nucleophile): The reaction proceeds with substantial S(_N)1 character. The epoxide oxygen is first protonated, creating a good leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing partial positive charge in the transition state. libretexts.orgd-nb.info

This predictable regioselectivity allows chemists to design syntheses that yield the desired constitutional isomer by choosing the appropriate reaction conditions.

| Condition | Nucleophilic Attack Site | Controlling Factor | Ref |

| Basic/Neutral | Less substituted carbon | Steric hindrance | d-nb.infochemistrysteps.com |

| Acidic | More substituted carbon | Electronic (carbocation stability) | libretexts.orgd-nb.info |

Asymmetric transfer hydrogenation (ATH) is an efficient method for the enantioselective reduction of prochiral ketones, imines, and olefins, establishing a chiral center. ajchem-b.com This reaction typically uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of hazardous molecular hydrogen gas. researchgate.net Chiral ruthenium (Ru) and rhodium (Rh) complexes are commonly employed as catalysts. researchgate.net

In the context of carbocyclic nucleoside synthesis, ATH can be used to prepare chiral cyclopentylamine precursors. For example, the reduction of a cyclopentenone derivative can create a chiral cyclopentanol (B49286), or the reductive amination of a cyclopentanone (B42830) can yield a chiral cyclopentylamine. These chiral intermediates can then be carried forward to the final nucleoside analog. nih.gov Palladium-catalyzed asymmetric allylic amination (AAA) of cyclic allylic substrates with purines is another powerful method, affording optically active carbocyclic nucleosides with high yields and excellent enantioselectivities. bohrium.com

| Catalyst Type | Substrate | Product | Application | Ref |

| Ru(II) with chiral diamine ligand | Aromatic Ketones | Chiral Alcohols | Precursor Synthesis | ajchem-b.comsigmaaldrich.com |

| Rhodium with bisphosphine ligand | Unsaturated Morpholines | Chiral Morpholines | Analogous Heterocyclic Synthesis | rsc.org |

| Palladium with chiral phosphine (B1218219) ligand | Alicyclic MBH Adducts | Chiral Carbocyclic Nucleosides | Direct Nucleoside Synthesis | bohrium.com |

Enantioselective Resolution of Key Intermediates

A critical step in the synthesis of enantiomerically pure carbocyclic nucleosides is the resolution of racemic intermediates, particularly the chiral aminocyclopentanol core. Enzymatic kinetic resolution has emerged as a powerful and efficient method to achieve this separation. Lipases are the most commonly employed enzymes for this purpose, capitalizing on their ability to selectively catalyze the acylation of one enantiomer of a racemic alcohol or the hydrolysis of an ester.

This process typically involves the selective acylation of one enantiomer of a racemic aminocyclopentanol derivative, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically. The choice of lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity. For instance, lipases from Pseudomonas sp. and Candida antarctica have demonstrated high efficiency in the resolution of various aminocycloalkanols.

In a common approach, a racemic mixture of a protected cis-2-aminocyclopentanol derivative is subjected to acylation in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, for example, the (1R,2S)-enantiomer, to yield the corresponding acetate, while the (1S,2R)-enantiomer remains largely unreacted. Subsequent separation of the resulting ester from the unreacted alcohol, followed by deprotection steps, affords both enantiomers of the key aminocyclopentanol intermediate in high enantiomeric purity. The efficiency of this resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation.

Table 1: Examples of Lipases Used in the Resolution of Aminocycloalkanol Precursors

| Lipase Source | Racemic Substrate | Selective Transformation |

| Pseudomonas sp. | cis-2-Azidocyclopentanol | Acetylation |

| Candida antarctica Lipase B (CAL-B) | cis-2-Aminocyclopentanecarboxamide | N-acylation |

| Pseudomonas cepacia Lipase | trans-2-Azidocyclohexyl acetate | Hydrolysis |

Purine (B94841) Base Attachment Strategies

Once the enantiomerically pure aminocyclopentanol core is obtained, the next crucial step is the attachment of the purine base, in this case, adenine (B156593). The formation of the N-glycosidic bond is a pivotal transformation, and several methods have been developed to achieve this with control over regioselectivity.

Mitsunobu Reaction in N-Glycosylation

The Mitsunobu reaction is a widely utilized and powerful method for the formation of C-N bonds under mild conditions, making it particularly suitable for the synthesis of nucleoside analogs. This reaction facilitates the coupling of a nucleophile, such as a purine base, with a primary or secondary alcohol. The reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a feature that is highly advantageous in stereocontrolled syntheses.

In the context of synthesizing Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol, the Mitsunobu reaction would involve reacting an appropriately protected cis-2-aminocyclopentanol derivative with adenine in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The protection of the amino group on the cyclopentane ring and the exocyclic amino group of adenine is often necessary to prevent side reactions.

Regioisomeric Control in N-Alkylation (N-9 vs. N-7)

A significant challenge in the alkylation of purines is controlling the regioselectivity of the reaction. Purines possess multiple nucleophilic nitrogen atoms, and alkylation can occur at different positions, most commonly at the N-9 and N-7 positions of the purine ring. For the synthesis of biologically active nucleoside analogs, attachment at the N-9 position is typically desired, as this mimics the connectivity found in natural nucleosides.

While the Mitsunobu reaction generally favors the thermodynamically more stable N-9 isomer, the formation of the N-7 isomer is a common and often significant side reaction. The ratio of N-9 to N-7 isomers can be influenced by several factors, including the substituents on the purine ring, the structure of the alcohol, and the reaction conditions such as the solvent and temperature. For instance, electron-withdrawing groups on the purine ring can influence the nucleophilicity of the different nitrogen atoms and thus alter the regiochemical outcome of the alkylation. Careful optimization of the reaction conditions and purification of the resulting isomeric mixture are therefore essential to isolate the desired N-9 substituted product.

Synthetic Routes for Specific Isomers and Diastereomers

The synthesis of specific isomers and diastereomers of this compound requires a carefully planned sequence of reactions that controls the stereochemistry at each chiral center. A common strategy involves the diastereoselective synthesis of a cis-2-aminocyclopentanol precursor, followed by enantioselective resolution and subsequent coupling with the purine base.

One plausible synthetic approach begins with cyclopentene oxide. The epoxide can be opened with an azide (B81097) source, such as sodium azide, to produce a trans-2-azidocyclopentanol. The hydroxyl group can then be activated, for example, as a mesylate or tosylate, and subjected to an Sₙ2 reaction with a protected amine, which proceeds with inversion of configuration to establish the cis relationship between the amino and hydroxyl groups. Alternatively, a Mitsunobu reaction on the trans-azido alcohol with a nitrogen nucleophile like phthalimide (B116566) can also achieve the desired inversion to the cis configuration.

Following the establishment of the cis stereochemistry, the racemic cis-2-azidocyclopentanol or a protected amino derivative can be resolved using the enzymatic methods described in section 2.2.4 to obtain the desired enantiomer. The azide group can then be reduced to the corresponding amine.

The final key step is the coupling of the enantiomerically pure cis-2-aminocyclopentanol with adenine, typically via the Mitsunobu reaction as detailed in section 2.3.1. This step must be carefully controlled to maximize the yield of the desired N-9 regioisomer. Final deprotection steps would then yield the target molecule, this compound, in its enantiomerically pure form. The synthesis of other diastereomers, such as the trans isomer, would follow a similar pathway but with synthetic steps designed to establish the trans relationship between the substituents on the cyclopentane ring.

Preclinical Biological Activity and Mechanistic Investigations of Cis 2 6 Amino 9h Purin 9 Yl Cyclopentanol and Its Analogs

Antiviral Activity Profiles in In Vitro Systems

Carbocyclic nucleosides, a class of compounds to which Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol belongs, are known for their antiviral potential. The replacement of the ribose sugar's oxygen atom with a methylene (B1212753) group in these analogs can confer stability against enzymatic degradation and allow for different interactions with viral enzymes.

Broad-Spectrum Antiviral Potential

Research into carbocyclic adenosine (B11128) analogs has indicated the potential for broad-spectrum antiviral activity. These compounds are designed to mimic natural nucleosides and can interfere with viral replication processes across different virus families. Their mechanism often involves inhibition of viral polymerases or other enzymes crucial for the synthesis of viral genetic material. While the broad-spectrum potential of this class of compounds is recognized, specific data detailing the activity of this compound against a wide range of viruses is not extensively documented in publicly available literature.

Inhibition of Specific Viral Replications (e.g., HIV, HBV, HCV)

Anticancer Activity and Antiproliferative Effects in Cell Lines

In addition to their antiviral properties, many nucleoside analogs exhibit anticancer activity. By interfering with DNA and RNA synthesis, these compounds can selectively target rapidly dividing cancer cells.

Efficacy Against Leukemia Cell Lines

Derivatives of 6-aminopurine have been investigated for their potential to treat hematological malignancies. Studies on related 6-amino-9-substituted purine (B94841) compounds have shown proapoptotic effects in leukemia cell lines. The mechanism of action often involves the induction of programmed cell death (apoptosis) in cancerous cells. However, specific data on the efficacy of this compound against various leukemia cell lines, including IC50 values, is not detailed in the available research.

Impact on Cancer Cell Proliferation

The antiproliferative effects of nucleoside analogs are a key indicator of their potential as anticancer agents. These effects are typically assessed by measuring the inhibition of cancer cell growth in culture. While the broader class of carbocyclic adenosine analogs has demonstrated antiproliferative activity against various cancer cell lines, specific quantitative data illustrating the impact of this compound on the proliferation of different cancer cell types is not extensively reported.

Enzymatic Interaction Studies

Understanding the interaction of a compound with specific cellular or viral enzymes is crucial for elucidating its mechanism of action. For many nucleoside analogs, the primary targets are enzymes involved in nucleic acid metabolism. For example, some related compounds are known to be inhibitors of enzymes like S-adenosylhomocysteine (SAH) hydrolase or various polymerases. However, specific studies detailing the enzymatic interactions of this compound are not sufficiently covered in the existing literature to provide a detailed profile.

Histone Methyltransferase (DOT1L) Inhibition by Related Compounds

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a histone methyltransferase that plays a crucial role in gene transcription and has been identified as a therapeutic target in certain types of leukemia. The inhibition of DOT1L by nucleoside analogs, particularly those related to S-adenosyl-L-methionine (SAM), the enzyme's cofactor, has been an area of active investigation.

Research into adenosine-containing compounds has led to the identification of several potent DOT1L inhibitors. A study focusing on the synthesis and structure-activity relationship of such analogs identified compounds with Ki values as low as 0.5 nM. nih.gov For instance, one of the most potent inhibitors discovered, compound 55 in the study, which features a -N(i-Pr)- linkage, exhibited a Ki value of 0.46 nM. nih.gov This represented a significant increase in potency compared to a similar compound with a -S- linkage, which had a Ki of 70 nM. nih.gov

Furthermore, screening of a nucleoside analog library led to the identification of adenosine-based inhibitors with IC50 values in the micromolar range. researchgate.net More advanced non-nucleoside inhibitors have also been developed, with some showing IC50 values as low as 1.0 μM. researchgate.net The development of these inhibitors has provided valuable tools for studying the biological functions of DOT1L and for the potential development of therapeutic agents. researchgate.net

Table 1: Inhibitory Activity of Selected Adenosine Analogs against DOT1L

| Compound | Ki (nM) | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 55 | 0.46 | - | nih.gov |

| Compound with -S- linkage | 70 | - | nih.gov |

| Non-nucleoside inhibitor | - | 1.0 | researchgate.net |

| Adenosine-based inhibitor | - | 32-168 | researchgate.net |

DNA Glycosylase (OGG1) Inhibition

8-Oxoguanine DNA glycosylase (OGG1) is a key enzyme in the base excision repair pathway, responsible for the removal of the mutagenic lesion 8-oxoguanine from DNA. While the inhibition of OGG1 is a potential therapeutic strategy, research into inhibitors has primarily focused on compounds that are not structurally analogous to carbocyclic purine nucleosides.

Studies have identified several classes of OGG1 inhibitors, including hydrazides and acyl hydrazones, with some compounds exhibiting IC50 values of less than 1 μM. researchgate.net More recently, competitive inhibitors such as TH5487 and SU0268 have been developed, which bind to the catalytic pocket of OGG1. nih.gov However, these compounds have also been shown to have off-target effects, including the inhibition of ABC family transporters. nih.gov

There is currently a lack of published research specifically investigating the inhibitory activity of carbocyclic purine nucleosides, such as this compound, against OGG1. Therefore, the potential for this class of compounds to act as OGG1 inhibitors remains to be explored.

Purine Nucleoside Phosphorylase (PNP) Inhibition and Potentiation Effects

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of purine nucleosides, which can have cytotoxic effects, particularly in T-cells. This makes PNP an attractive target for the development of immunosuppressive and anti-cancer agents.

A variety of purine analogs have been investigated as PNP inhibitors. One study on 8-amino-9-substituted guanines identified several potent inhibitors of human PNP, with IC50 values ranging from 0.17 to 126 μM. nih.gov The most potent compound in this series, 8-amino-9-(2-thienylmethyl)guanine, had an IC50 of 0.17 μM and a Ki of 0.067 μM. nih.gov For comparison, the known PNP inhibitor 8-aminoguanosine (B66056) has an IC50 of 1.40 μM. nih.gov

Another class of potent PNP inhibitors is the immucillins, which are 9-deazapurine analogs designed as transition-state mimics. These compounds have demonstrated extremely high potency, with Ki values in the picomolar range for human and bovine PNP. nih.gov For example, Immucillin-H has a reported Ki in the range of 20 to 80 pM. nih.gov The development of such potent inhibitors highlights the potential for nucleoside analogs to effectively target PNP.

Table 2: Inhibitory Activity of Selected Purine Analogs against Human PNP

| Compound | IC50 (μM) | Ki (μM) | Reference |

|---|---|---|---|

| 8-amino-9-(2-thienylmethyl)guanine | 0.17 | 0.067 | nih.gov |

| 8-aminoguanosine | 1.40 | - | nih.gov |

| Immucillin-H | - | 0.00002-0.00008 | nih.gov |

Kinase Inhibition (e.g., PDGFRα, FLT3)

Certain kinases, such as platelet-derived growth factor receptor alpha (PDGFRα) and FMS-like tyrosine kinase 3 (FLT3), are important targets in cancer therapy due to their roles in cell signaling and proliferation. Analogs of this compound, specifically 9-cyclopentylpurine (B8656152) derivatives, have shown significant inhibitory activity against these kinases.

Research into 2,7,9-trisubstituted purin-8-ones has identified compounds with a cyclopentyl group at the 9-position as potent FLT3 inhibitors. mdpi.com In one study, a series of these compounds displayed interesting activities against FLT3 kinase, with IC50 values ranging from 30 to 70 nM. biorxiv.org For example, compounds with a cyclopentyl, cyclohexyl, 4-methylcyclohexyl, or cycloheptyl group at the 9-position, and an isopropyl group at the 7-position, all showed potent FLT3 inhibition. biorxiv.org

Furthermore, a separate investigation into 2,6,9-trisubstituted purine derivatives identified a lead compound, 7d , with a 9-cyclopentyl substituent, which displayed nanomolar activity against FLT3 in biochemical assays. nih.gov This compound also selectively blocked the proliferation of AML cell lines harboring FLT3-ITD mutations. nih.gov While specific data on PDGFRα inhibition by this compound is not available, a study on a pyrazinamide-containing macrocyclic derivative, compound 8v , showed an IC50 value against PDGFRα/β ranging from 78.8 to 2103.0 nM, while being a potent FLT3 inhibitor with an IC50 of 1.5 nM against a mutant form of the enzyme. nih.gov

Table 3: Inhibitory Activity of Selected 9-Cyclopentylpurine Analogs against FLT3

| Compound Class/Number | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 2,7,9-trisubstituted purin-8-ones | FLT3 | 30 - 70 | biorxiv.org |

| Compound 7d | FLT3 | Nanomolar range | nih.gov |

| Compound 8v | FLT3 (D835Y mutant) | 1.5 | nih.gov |

| Compound 8v | PDGFRα/β | 78.8 - 2103.0 | nih.gov |

Structure Activity Relationships Sar and Molecular Design Considerations

Influence of Substituent Modifications on the Purine (B94841) Core

The purine core, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for modification. The substituents at the N-9, C-2, and C-6 positions are particularly important in defining the biological activity profile of these compounds.

The alkyl group at the N-9 position of the purine ring is a critical determinant of biological activity. In purine nucleosides, this position is typically occupied by a ribose or deoxyribose sugar, but in carbocyclic analogs, it is replaced by a cycloalkyl group, such as the cyclopentanol (B49286) group in the title compound. The nature of this N-9 substituent significantly influences the compound's interaction with target enzymes.

Alkylation of the purine N-9 position is often desired for biological activity, but synthesis can be complicated by the formation of N-7 and other regioisomers. nih.gov The choice of synthetic route, including the use of bases and alkylating agents, can influence the regioselectivity of the reaction. mdpi.comresearchgate.net For instance, Mitsunobu reactions are often reported to be more N-9 selective compared to classical alkylation methods. mdpi.com In some cases, bulky substituents at the C-6 position can sterically hinder N-7, favoring N-9 alkylation. mdpi.com The cyclopentyl group, specifically, can be installed at the N-9 position using methods like reaction with cyclopentyl bromide or under Mitsunobu conditions. mdpi.com

The rationale for modifying the N-9 position is to explore the relationship between the substituent's properties (e.g., size, functionality, stereochemistry) and the resulting biological activity. nih.gov Studies on various N-9 substituted purine derivatives have shown that even small changes in the alkyl chain can lead to significant differences in activity. nih.gov

Table 1: Regioselectivity in N-Alkylation of Purine Analogs

| Starting Purine | Alkylation Condition | N-9 Isomer Yield | N-7 Isomer Yield | Reference |

|---|---|---|---|---|

| 6-Chloroguanine | Cyclohexylmethanol, DIAD, PPh3 | Good selectivity for N-9 | Formed as minor product | mdpi.com |

| 6-Chloroguanine | Cyclopentyl bromide, K2CO3, DMF | ~50% | ~20% | mdpi.com |

| 6-Chloroguanine | Cyclopentanol, DIAD, PPh3 | ~60% | ~10% | mdpi.com |

Note: This table is illustrative of general findings in purine chemistry and is not specific to Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol.

The C-6 and C-2 positions of the purine ring are key sites for modification that can dramatically alter the biological properties of the resulting analogs. The C-6 position in the parent compound features an amino group, characteristic of adenine (B156593).

Variations at the C-6 position have been extensively explored to modulate activity. For example, replacing the 6-amino group with other substituents, such as chloro or piperazine (B1678402) groups, can lead to compounds with different biological targets and potencies. researchgate.netnih.gov In the synthesis of many purine analogs, a 6-chloro derivative serves as a versatile intermediate for introducing various functionalities through nucleophilic aromatic substitution. nih.gov The introduction of bulky or functionally diverse groups at C-6 can influence the compound's ability to fit into the active site of target enzymes and can impact its selectivity. nih.gov

Modifications at the C-2 position are also a common strategy in the design of purine analogs. The introduction of substituents at this position can affect the electronic properties of the purine ring system and provide additional points of interaction with biological targets. For example, starting with 2,6-dichloropurine (B15474) allows for regioselective substitution, typically at the more reactive C-6 position first, followed by modification at C-2. researchgate.net Even subtle changes, such as the difference between clofarabine (B1669196) and cladribine (B1669150) where a single atom is altered, can result in vastly different clinical activities, highlighting the sensitivity of biological systems to the substitution pattern on the purine core. nih.gov

Stereochemical Determinants of Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, with one stereoisomer often exhibiting significantly higher potency than others.

The cyclopentanol ring serves as a carbocyclic mimic of the sugar moiety found in natural nucleosides. Its conformation and orientation relative to the purine base are critical for biological activity. The flexibility of the five-membered ring allows it to adopt various puckered conformations. In analogous furanose rings of active anti-HIV nucleosides, a C3'-exo conformation is often observed, which affects the positioning of the 5'-hydroxyl group responsible for phosphorylation. nih.gov This suggests that a preferred conformation of the cyclopentanol ring may be necessary to orient the hydroxyl group correctly for interaction with target enzymes, such as kinases.

The spatial relationship between the purine base and the carbocyclic ring, defined by the glycosidic bond torsion angle, is another key factor. This orientation determines how the purine base is presented to the active site of a target protein.

The cis/trans isomerism in disubstituted cycloalkanes like the 2-substituted cyclopentanol ring is a crucial determinant of biological activity. libretexts.orglibretexts.org In "cis" isomers, the substituents (in this case, the purine base and the hydroxyl group) are on the same side of the ring's plane, while in "trans" isomers, they are on opposite sides. libretexts.orglibretexts.org This difference in spatial arrangement leads to distinct molecular shapes, which cannot be interconverted without breaking bonds. libretexts.org

The relative orientation of the purine and hydroxyl groups has a profound impact on how the molecule can interact with a target protein. Often, only one isomer (cis or trans) will have the correct geometry to bind effectively to an enzyme's active site. For example, in studies with platinum-based drugs, the cis and trans isomers exhibit different abilities to form cross-links with biological macromolecules like DNA, leading to different biological outcomes. nih.gov In the context of nucleoside analogs, the cis configuration often mimics the stereochemistry of natural nucleosides, where the base and the 5'-hydroxyl group have a specific spatial relationship.

Table 2: General Properties of Cis/Trans Isomers

| Property | Cis Isomer | Trans Isomer | Reference |

|---|---|---|---|

| Substituent Orientation | Same side of the ring plane | Opposite sides of the ring plane | libretexts.orglibretexts.org |

| Interconversion | Not possible without bond breaking | Not possible without bond breaking | libretexts.org |

| Biological Activity | Often differs significantly from the trans isomer | Often differs significantly from the cis isomer | nih.govnih.gov |

Computational Modeling and Molecular Docking Investigations

Computational methods, including molecular modeling and docking simulations, are powerful tools for investigating the SAR of compounds like this compound. These techniques provide insights into the potential binding modes and interactions of a ligand with its biological target at an atomic level.

Molecular docking simulations can predict the preferred orientation of a compound when bound to a protein's active site. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For purine analogs, docking studies can help explain why certain substitutions or stereochemical configurations lead to higher activity. For example, simulations can reveal how a substituent at the C-6 position fits into a specific sub-pocket of the active site or why a cis isomer is favored over a trans isomer for binding. nih.gov

These computational investigations can guide the rational design of new analogs. By understanding the structural requirements for efficient binding, modifications can be proposed to enhance potency and selectivity. For instance, if a model shows an unoccupied pocket in the active site, new analogs can be designed with substituents that can fill this space and form additional favorable interactions. nih.gov

Elucidation of Ligand-Target Interactions

The interaction of this compound with its biological targets is a complex interplay of various non-covalent forces. While specific experimental data for this exact compound is limited, extensive research on related carbocyclic adenosine (B11128) analogs, particularly those targeting adenosine receptors, provides valuable insights into its likely binding modes.

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are primary targets for many adenosine analogs. The binding of ligands like N6-cyclopentyladenosine (CPA), a close structural relative, has been extensively studied. Molecular modeling studies suggest that the purine moiety of these analogs anchors within a binding pocket formed by the transmembrane helices of the receptor. The 6-amino group of the purine is crucial for forming key hydrogen bonds with specific amino acid residues, such as asparagine, within the binding site.

The cyclopentyl group, corresponding to the cyclopentanol moiety in the compound of interest, typically occupies a more hydrophobic region of the binding pocket, engaging in van der Waals interactions. The orientation and conformation of this carbocyclic ring are critical for receptor subtype selectivity. For instance, the A1 adenosine receptor is known to have a greater tolerance for bulky substituents at the N6-position compared to the A2A receptor.

The table below summarizes the key structural features of this compound and their likely roles in ligand-target interactions, based on studies of analogous compounds.

| Structural Feature | Potential Role in Ligand-Target Interaction |

| 6-Amino Group (Purine) | Forms critical hydrogen bonds with receptor residues (e.g., Asparagine). |

| Purine Ring System | Anchors the molecule within the binding pocket through aromatic stacking and other interactions. |

| Cyclopentane (B165970) Ring | Mimics the ribose sugar of natural nucleosides; interacts with hydrophobic pockets of the target. |

| Cis-Hydroxyl Group | Potential for forming additional hydrogen bonds, enhancing binding affinity and influencing selectivity. |

| Carbocyclic Nature | Confers stability against enzymatic degradation, increasing bioavailability. |

Predictive Modeling for Activity and Selectivity

In the absence of extensive experimental data for every conceivable analog, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have become indispensable tools in drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features.

Molecular Docking and Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of ligand-target interactions at an atomic level and can be used to estimate the binding affinity. For adenosine receptor ligands, docking studies have been instrumental in understanding the molecular basis of subtype selectivity. nih.govnih.govsemanticscholar.org

For a molecule like this compound, docking simulations could be used to predict its binding mode within the active site of various potential targets, such as different adenosine receptor subtypes or viral enzymes. These simulations would help to:

Identify the key amino acid residues involved in binding.

Predict the role of the cis-hydroxyl group in forming hydrogen bonds.

Compare its predicted binding affinity to that of known ligands.

Guide the design of modifications to improve binding and selectivity.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking by simulating the dynamic behavior of the ligand-target complex over time. wikipedia.org This can provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

The table below provides an overview of how predictive modeling approaches can be applied to the study of this compound.

| Modeling Technique | Application to this compound |

| QSAR | Predict biological activity (e.g., antiviral, receptor affinity) based on molecular descriptors. Guide the design of analogs with optimized properties. |

| Molecular Docking | Predict the binding pose within a target's active site. Identify key interactions and rationalize selectivity. |

| Molecular Dynamics | Assess the stability of the predicted binding pose. Study conformational changes upon binding. |

By integrating these computational approaches with experimental data, a more complete understanding of the SAR of this compound can be achieved, paving the way for the development of novel and effective therapeutic agents.

Development of Derivatives and Analogs of Cis 2 6 Amino 9h Purin 9 Yl Cyclopentanol

Design and Synthesis of Novel Carbocyclic Nucleoside Analogs

The fundamental design of carbocyclic nucleoside analogs, such as Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol, involves the replacement of the furanose ring's oxygen atom with a methylene (B1212753) (CH2) group. This substitution creates a more chemically stable isostere of natural nucleosides, as the carbon-nitrogen bond is resistant to cleavage by nucleoside phosphorylases. researchgate.net This increased stability is a primary driver in the design of these analogs for investigation as therapeutic agents. researchgate.netresearchgate.net

The synthesis of these novel analogs is a significant challenge due to the presence of multiple chiral centers on the carbocyclic ring. researchgate.net Synthetic strategies are varied, often involving the construction of the purine (B94841) base onto a pre-functionalized cyclopentylamine (B150401) scaffold or the coupling of a complete purine ring with a cyclopentane (B165970) derivative. One documented approach utilizes cis-3-Aminomethylcyclopentylmethanol as a key precursor for creating carbocyclic nucleosides with various bases, including adenine (B156593). nih.gov Another strategy involves a linear synthesis where the purine nucleobase is constructed step-wise onto an amino group present on the carbocyclic ring. researchgate.net

| Precursor/Intermediate | Synthetic Application | Reference |

|---|---|---|

| cis-3-Aminomethylcyclopentylmethanol | Starting material for the synthesis of carbocyclic nucleosides containing adenine, hypoxanthine (B114508), and uracil (B121893) bases. | nih.gov |

| Functionalized Bicyclo[2.2.1]hept-5-ene derivatives | Serve as scaffolds for building the purine base, leading to cis-hydroxylated nucleoside derivatives. | researchgate.net |

| 2-Azabicyclo[2.2.1]hept-5-en-3-one | A commercially available compound used to prepare key amine precursors for carbocyclic analog synthesis. | |

| (+/−)-4-O-protected-2-cyclopentanone | Used in a racemic synthesis of new carbocyclic nucleoside phosphonate (B1237965) analogues bearing adenine and guanine. researchgate.net | researchgate.net |

Structural Modifications of the Cyclopentanol (B49286) Moiety

Modifications to the cyclopentanol portion of the molecule are a key strategy for developing new analogs. These changes can influence the compound's conformation, solubility, and interaction with biological targets. Research has explored the synthesis of 2'-deoxy carbocyclic nucleosides that feature various substitutions at the 6' position of the carbocyclic ring. researchgate.net

Another area of modification involves the hydroxyl groups on the cyclopentane ring. For instance, diol intermediates can be converted into their diacetate derivatives through treatment with acetic anhydride. nih.gov Such modifications alter the polarity of the molecule and can serve as a prodrug strategy or to facilitate purification during synthesis. The synthesis of cyclobutane (B1203170) analogs has also been reported, where stereoselective reduction of a cyclobutanone (B123998) precursor yields a trans-disubstituted cyclobutanol, indicating that modifications to ring size and stereochemistry are viable approaches. mdpi.com

| Modification Type | Description | Example Derivative | Reference |

|---|---|---|---|

| Ring Substitution | Introduction of various substituent groups at the 6' position of the carbocyclic ring. | 2′-deoxy-6′-substituted carbocyclic nucleosides | researchgate.net |

| Hydroxyl Group Derivatization | Conversion of hydroxyl groups to esters, such as acetates, to alter physicochemical properties. | (1R,2S,3R,5R)-3-(2-Amino-6-chloro-9H-purin-9-yl)-5-[(methoxymethoxy)methyl] cyclopentane-1,2-diol diacetate | nih.gov |

| Ring Size Alteration | Synthesis of analogs with different carbocyclic ring sizes, such as cyclobutane instead of cyclopentane. | Trans, trans-3-hydroxymethyl-2-purin-9-yl-cyclobutanol | mdpi.com |

Exploration of Related Purine Derivatives (e.g., 8-Oxoguanine Analogs)

Altering the 6-aminopurine (adenine) base is another critical avenue for creating derivatives. Research has led to the synthesis of analogs incorporating a variety of purine and purine-like heterocycles. Examples include carbocyclic nucleosides containing hypoxanthine and 8-azahypoxanthine. nih.gov The synthesis of 6-chloro-9H-purine and 2-amino-6-chloro-9H-purine derivatives from aminocyclitol precursors has also been achieved, which can then be converted to other analogs. researchgate.net

The development of 8-oxoguanine analogs is of particular interest due to the role of 8-oxoguanine as a marker of oxidative DNA damage. Synthetic routes to 9-alkyl-8-oxoguanines have been explored, providing a framework for attaching this modified base to the cyclopentanol scaffold. nih.gov A common strategy involves the N-9 alkylation of a 6-chloroguanine precursor, followed by C-8 bromination, and then a simultaneous hydrolysis of both the chlorine and bromine atoms to yield the final 9-substituted 8-oxoguanine. nih.gov This methodology could potentially be adapted to synthesize the 8-oxoguanine analog of this compound.

| Purine Derivative | Synthetic Approach | Reference |

|---|---|---|

| Hypoxanthine | Constructed from a cis-3-aminomethylcyclopentylmethanol precursor. | nih.gov |

| 8-Azahypoxanthine | Synthesized using a cis-3-aminomethylcyclopentylmethanol precursor. | nih.gov |

| 6-Chloro-9H-purine | Coupled with aminocyclitol intermediates. researchgate.net | researchgate.net |

| 2-Amino-6-chloro-9H-purine | Constructed from aminocyclitol precursors. researchgate.net | researchgate.net |

| 8-Oxoguanine | Synthesized via halogenation and subsequent hydrolysis of a 9-alkyl-6-chloroguanine intermediate. nih.gov | nih.gov |

Mimicry of Aminocyclitols and Natural Nucleosides

A core concept in the design of this compound and its derivatives is the principle of molecular mimicry. As carbocyclic nucleosides, they are designed to be structural mimics of natural 2'-deoxynucleosides. The replacement of the endocyclic oxygen with a carbon atom results in an analog that is more resistant to enzymatic degradation while retaining the key structural features necessary for recognition by cellular enzymes, such as kinases and polymerases. researchgate.net This allows them to act as competitive inhibitors or alternative substrates in biochemical pathways.

Furthermore, the core structure of the molecule, a hydroxyl and an amino group attached to a cyclopentane ring, is structurally analogous to aminocyclitols. Aminocyclitols are a class of compounds that includes important antibiotics and are known to interact with RNA and various enzymes. This dual mimicry—of both natural nucleosides and aminocyclitols—underpins the scientific interest in this class of compounds for the development of novel therapeutic agents.

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to unequivocally determine the chemical structure of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol. These techniques provide detailed information about the atomic composition and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For carbocyclic nucleoside analogs, ¹H and ¹³C NMR spectra provide critical data on the hydrogen and carbon frameworks, respectively. While specific NMR data for this compound is not widely published, the analysis of related compounds, such as the dihydrochloride (B599025) of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, showcases the utility of this technique. In the ¹H-NMR spectrum of this analog, signals corresponding to olefinic protons and protons in the adenine (B156593) ring are distinctly observed. scispace.com Similarly, the ¹³C-NMR spectrum reveals characteristic signals for the double bond carbons and the carbon atom bearing the hydroxyl group in the carbocyclic ring. scispace.com Such analyses are crucial for confirming the successful synthesis and structural integrity of these complex molecules.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Carbocyclic Nucleoside Analog

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 8.63, 8.51 | Adenine C-H protons |

| ¹H | 5.87–5.96, 5.60–5.68 | Olefinic C-H protons |

| ¹³C | 131.2, 123.2 | C=C double bond carbons |

| ¹³C | 78.7 | CH-OH carbon |

Note: Data is for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride and is illustrative of the types of signals expected. scispace.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For instance, the structure of the related compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride was confirmed using HRMS, among other techniques. scispace.com This method is vital for distinguishing between compounds with similar nominal masses and for verifying the presence of all expected atoms in the synthesized molecule.

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state. This technique was used to determine the molecular structure of the dihydrochloride salt of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, which also revealed details about its supramolecular organization in the crystal lattice. scispace.com For fluorinated carbocyclic pyrimidine (B1678525) nucleoside analogues, X-ray crystallography has been instrumental in confirming the stereochemistry of vital intermediates. rsc.org

Chromatographic Purification Techniques

Purification is a critical step in the synthesis of any chemical compound intended for biological evaluation. Chromatographic techniques are widely used to separate the desired product from unreacted starting materials, byproducts, and other impurities.

Preparative Liquid Chromatography (LPC), often performed as column chromatography, is a standard method for the purification of synthesized carbocyclic nucleosides. In the synthesis of analogs like (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, column chromatography was a key step in achieving the final product with high purity. scispace.com This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). For a related compound, (±)-cis-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, the crude product was adsorbed on silica gel and eluted with a methanol-ethyl acetate (B1210297) mixture to yield the pure compound. prepchem.com

In Vitro Biological Assay Methodologies

In vitro biological assays are essential for determining the biological activity of new chemical entities in a controlled laboratory setting. These assays can assess a compound's potential as a therapeutic agent by measuring its effect on specific biological targets or cellular processes. For carbocyclic nucleoside analogs, these assays often focus on their antiviral or anticancer properties.

The evaluation of novel 2',3'-C-dimethyl carbocyclic nucleoside analogues as potential anti-HCV agents involved testing the compounds in a Huh-7 cell line. nih.gov The efficacy was determined through a cell-based replicon assay that measures the inhibition of HCV RNA replication. nih.gov Similarly, other carbocyclic nucleoside analogs have been evaluated as potential anti-HIV and anti-HCV agents, with their activity and cytotoxicity being assessed in various cell lines. scispace.com The general approach involves exposing cultured cells to the compound and measuring a specific outcome, such as viral replication or cell viability.

Cell-Based Assays for Antiviral Activity Evaluation

Cell-based assays are indispensable for determining the antiviral efficacy of a compound in a biologically relevant context. These assays typically involve infecting a culture of host cells with a specific virus and then treating the cells with the compound of interest. The ability of the compound to inhibit viral replication is then quantified.

For a compound like this compound, a variety of cell-based assays would be employed to screen for activity against a panel of viruses. The general principle involves the following steps:

Cell Culture: A suitable host cell line is cultured in a multi-well plate format.

Viral Infection: The cells are infected with a known quantity of a specific virus.

Compound Treatment: The infected cells are treated with a range of concentrations of the test compound.

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication.

Quantification of Viral Activity: The extent of viral replication is measured using various endpoints. Common methods include:

Plaque Reduction Assay: This classic method involves staining the cell monolayer. Areas where the virus has killed the cells appear as clear zones or "plaques." The reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.

Yield Reduction Assay: The amount of new infectious virus produced in the presence of the compound is quantified.

Reporter Gene Assays: Genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication are used. The antiviral activity is measured as a decrease in the reporter signal.

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage to the host cells, known as the CPE. The ability of the compound to prevent or reduce CPE is assessed microscopically.

The results of these assays are typically used to determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

While specific antiviral data for this compound is not publicly available, its structural class, the carbocyclic adenosine (B11128) analogs, has shown broad-spectrum antiviral activity. For instance, carbocyclic 3-deazaadenosine (B1664127) is particularly active against (-) RNA viruses like measles, parainfluenza, and respiratory syncytial virus. nih.gov

Cell-Based Assays for Antiproliferative Activity Evaluation

In addition to antiviral potential, many nucleoside analogs are investigated for their ability to inhibit cell growth, a key characteristic of anticancer agents. Cell-based assays are crucial for determining the antiproliferative activity and cytotoxicity of compounds like this compound against various cancer cell lines.

The methodology for these assays is similar to that of antiviral assays, but instead of viral infection, the focus is on the compound's effect on cell viability and proliferation. Common assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a colored formazan (B1609692) product. A decrease in the color intensity indicates reduced cell viability.

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

Cell Counting: The direct counting of cells using a hemocytometer or an automated cell counter provides a straightforward measure of cell proliferation.

The primary endpoint of these assays is the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Research on closely related 9-cyclopentyl purine (B94841) analogs has demonstrated significant antiproliferative activity. For example, a series of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs were tested against various human cancer cell lines, with the following representative findings:

| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

|---|---|---|---|

| Analog 19 | 5.8 | 12.5 | 11.2 |

| Analog 20 | 7.2 | 15.8 | 13.5 |

| Analog 21 | 6.5 | 14.1 | 12.8 |

These data illustrate the potential for cyclopentyl purine derivatives to exhibit potent antiproliferative effects.

Enzyme Inhibition Assays

To understand the mechanism of action at a molecular level, enzyme inhibition assays are performed. These assays determine if a compound directly interacts with and inhibits the activity of a specific enzyme that is crucial for a disease process. For carbocyclic nucleoside analogs, key enzyme targets often include viral polymerases, reverse transcriptases, and cellular enzymes involved in nucleotide metabolism.

A prominent target for carbocyclic adenosine analogs is S-adenosylhomocysteine (SAH) hydrolase. biorxiv.org Inhibition of this enzyme disrupts cellular methylation reactions that are essential for the replication of many viruses. Another class of enzymes often targeted by purine analogs are the cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in cancer.

The general procedure for an enzyme inhibition assay involves:

Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared.

Inhibition Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (the test compound) are mixed.

Activity Measurement: The rate of the enzymatic reaction is measured. This is often done by monitoring the formation of a product or the depletion of a substrate over time, frequently using spectrophotometric or fluorometric methods.

Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies. These in silico methods can predict the behavior of molecules, rationalize structure-activity relationships, and guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational preferences. The three-dimensional shape of a drug molecule is critical for its interaction with its biological target.

An MD simulation of this compound would involve:

System Setup: A model of the molecule is placed in a simulated environment, typically a box of water molecules to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters that describe the potential energy of the system, is applied.

Simulation Run: The classical equations of motion are solved iteratively to simulate the movement of each atom over a specific period.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, is analyzed to identify the most stable conformations and the dynamics of conformational changes.

This analysis can reveal the preferred "pucker" of the cyclopentanol (B49286) ring and the orientation of the purine base, which are crucial determinants of its ability to bind to a target enzyme's active site. Such simulations have been instrumental in understanding the binding modes of various adenosine analogs to their receptor targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

For a series of analogs of this compound, a QSAR study would proceed as follows:

Data Set Compilation: A data set of compounds with known biological activity (e.g., IC50 values from antiproliferative assays) is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the data set. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques and, ideally, an external set of compounds not used in the model development.

A successful QSAR model can provide valuable insights into the structural requirements for optimal activity, for instance, by indicating whether a bulkier or more electron-withdrawing substituent at a particular position on the purine ring would be beneficial. Such studies have been successfully applied to various series of carbocyclic nucleosides to guide the design of more potent antiviral and anticancer agents. ijnrd.org

Q & A

Q. What are the established synthetic routes for cis-2-(6-amino-9H-purin-9-yl)cyclopentanol, and how can stereochemical control be achieved?

The synthesis of carbocyclic nucleosides like cis-2-(6-amino-9H-purin-9-yl)cyclopentanol often involves stereospecific cyclization or chiral resolution. For the trans isomer, Schaeffer and Weimar’s method (Journal of Organic Chemistry, 1960) uses a cyclopentanol backbone coupled with purine derivatives under controlled conditions . To obtain the cis configuration, researchers should employ asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity. Characterization via NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography (using SHELX software ) is critical to confirm stereochemistry.

Q. Which analytical techniques are optimal for characterizing the structural and thermodynamic properties of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond angles, torsion angles, and stereochemistry .

- Thermodynamic analysis : Group contribution methods (e.g., Ruzicka–Domalski for heat capacity estimation) can predict reaction feasibility for cyclopentanol derivatives, as demonstrated in cyclopentene-to-cyclopentanol synthesis .

- Chromatography : HPLC with chiral columns ensures enantiomeric purity, while mass spectrometry confirms molecular weight.

Q. What preliminary biological assays are suitable for evaluating this compound?

The trans isomer’s anti-inflammatory activity was tested using a carrageenin-induced rat paw edema model, with efficacy measured via C/T (control/treated) edema ratios . Adapt this model for the cis isomer, administering doses between 5–250 mg/kg and measuring inflammation at 4–5 hours post-administration. In vitro assays (e.g., COX-2 inhibition) can further screen mechanistic pathways.

Advanced Research Questions

Q. How does the cis isomer’s bioactivity compare to the trans configuration, and what structural factors drive these differences?

Steric and electronic effects of the cyclopentanol moiety influence receptor binding. For example, the trans isomer’s axial hydroxyl group in cyclopentanol may enhance solubility and target engagement . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical interactions. Comparative in vivo studies (e.g., pharmacokinetics in rodent models) should quantify bioavailability differences.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in:

- Administration routes : Parenteral vs. oral delivery alters bioavailability, as seen in the trans isomer’s formulation (propylene glycol vehicles enhance solubility ).

- Dosage regimens : Optimize using dose-response curves (e.g., 5–100 mg/kg/day for minimal toxicity ).

- Experimental models : Validate findings across multiple assays (e.g., adjuvant-induced arthritis vs. carrageenin edema ).

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance cis-2-(6-amino-9H-purin-9-yl)cyclopentanol’s therapeutic potential?

- Purine modifications : Replace the 6-amino group with halogen or alkyl groups to modulate potency, as seen in antiviral carbocyclic nucleosides .

- Cyclopentanol substitutions : Introduce methyl or hydroxy groups to improve metabolic stability.

- Prodrug strategies : Phosphonate esters (e.g., diisopropyl phosphonate derivatives) enhance cellular uptake .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Omics profiling : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify downstream targets.

- Crystallographic studies : Resolve ligand-receptor complexes (e.g., adenosine deaminase interactions) using high-resolution X-ray data .

- Kinetic assays : Measure enzyme inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance.

Methodological Tables

Table 1: Key Parameters for Anti-Inflammatory Assays (Adapted from )

| Parameter | Value/Description |

|---|---|

| Animal model | Wistar rats (80–90 g) |

| Phlogistic agent | 1% carrageenin in saline |

| Measurement timepoint | 5 hours post-drug administration |

| Efficacy metric | C/T edema ratio |

| Effective dose range | 5–250 mg/kg/day |

Table 2: Thermodynamic Data for Synthesis Optimization (From )

| Property | Estimation Method |

|---|---|

| Heat capacity (liquid) | Ruzicka–Domalski group contribution |

| Enthalpy of formation | Yoneda group contribution |

| Vaporization enthalpy | Ducros group contribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.